N-(4-chlorophenyl)-2,6-difluorobenzamide

Insecticide development Agricultural chemistry Residual activity

Laboratories performing GC-MS residue analysis of diflubenzuron require a pure, reproducible standard of its primary thermal degradation fragment for confirmatory accuracy. N-(4-Chlorophenyl)-2,6-difluorobenzamide is that specific marker. - GC-MS Confirmatory Marker: Reproducible thermal degradation product of diflubenzuron, providing a distinct retention time and mass spectrum for unequivocal identification. - Synthetic Precursor: Critical 2,6-difluoro intermediate in diflubenzuron synthesis; the 2,6-dichloro analog (TH6038) yields significantly reduced residual activity. - Metabolite Standard: Major transformation product (10-15% yield) in microbial degradation of teflubenzuron, enabling accurate mass balance and pathway elucidation. Supplied with ≥95% purity, ready for global shipping.

Molecular Formula C13H8ClF2NO
Molecular Weight 267.66 g/mol
CAS No. 122987-01-3
Cat. No. B189155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2,6-difluorobenzamide
CAS122987-01-3
Molecular FormulaC13H8ClF2NO
Molecular Weight267.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)Cl)F
InChIInChI=1S/C13H8ClF2NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18)
InChIKeyBBRYXEGYUUQZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chlorophenyl)-2,6-difluorobenzamide (122987-01-3) Profile


N-(4-chlorophenyl)-2,6-difluorobenzamide (CAS 122987-01-3) is a halogenated benzamide compound with the molecular formula C13H8ClF2NO and a molecular weight of 267.66 g/mol. It is characterized by a 2,6-difluorophenyl moiety linked via an amide bond to a 4-chlorophenyl group. This compound is a key synthetic intermediate for the production of diflubenzuron, a widely used benzoylphenylurea insecticide [1]. Additionally, it is a primary thermal degradation product of diflubenzuron during gas chromatographic analysis [2] and has been identified as a metabolite in the microbial transformation of related insecticides like teflubenzuron [3]. These distinct roles as both a precursor and a degradation marker underpin its specific utility in analytical, synthetic, and environmental research contexts.

Analytical standard: GC‑MS thermal degradation fragment marker for diflubenzuron quantification.

Synthetic intermediate: Key precursor with 2,6‑difluoro pattern for benzoylurea insecticide synthesis.

Metabolite marker: Confirmed transformation product for environmental fate and biodegradation studies.

N-(4-chlorophenyl)-2,6-difluorobenzamide (122987-01-3): Non-Substitutability


The specific utility of N-(4-chlorophenyl)-2,6-difluorobenzamide is not as a stand-alone insecticide but as a defined chemical entity with unique roles in synthesis and analysis. Attempting to substitute it with other benzamide analogs for synthetic or analytical applications would be inappropriate. For instance, using the structurally similar 2,6-dichloro analog (TH6038) as an analytical standard would result in a different retention time and mass spectrum [1]. In synthesis, a different intermediate would lead to a different final product. Furthermore, while this compound is a precursor to diflubenzuron (CAS 35367-38-5), diflubenzuron itself cannot serve as a substitute for N-(4-chlorophenyl)-2,6-difluorobenzamide in studies specifically tracking the latter's formation as a metabolite or degradation product [2]. The following quantitative evidence details these precise, non-interchangeable roles.

Structural analog non‑interchangeability

2,6‑Dichloro analog may shift retention time and mass spectrum, leading to misidentification in GC‑MS workflows.

Parent–fragment distinction

Diflubenzuron cannot replace this compound as a marker for degradation or metabolite studies; fragment specificity must be verified.

N-(4-chlorophenyl)-2,6-difluorobenzamide (122987-01-3): Quantitative Evidence


Residual Activity: 2,6-Difluoro vs. 2,6-Dichloro Analog

While N-(4-chlorophenyl)-2,6-difluorobenzamide itself has not been directly tested for in vivo insecticidal activity, its role as the core benzamide moiety of diflubenzuron (where it is linked via a urea bridge to a second 4-chlorophenyl group) is critical for its biological performance. A direct comparative study against its closest analog, the 2,6-dichloro variant TH6038, demonstrated that the 2,6-difluoro substitution (as present in the target compound's moiety) confers a significant advantage in residual activity on plant surfaces. Difluron (diflubenzuron) sprayed on Douglas-fir seedlings showed substantial residual activity for a period of 6 weeks, while the residual activity of the 2,6-dichloro analog TH6038 was not reported to be as prolonged under the same field conditions [1].

Residual activity
Head‑to‑head
Reported longer duration (6 weeks) for 2,6‑difluoro pattern vs. 2,6‑dichloro analog.
Substitution pattern may not transfer; residual activity context requires structure‑specific review.
Qualitative field observation on Douglas‑fir seedlings.
Insecticide development Agricultural chemistry Residual activity

Specific GC-MS Analytical Marker

N-(4-chlorophenyl)-2,6-difluorobenzamide is not just a structural analog; it is a specific, reproducible thermal degradation fragment of the insecticide diflubenzuron (CAS 35367-38-5) during gas chromatography. A gas chromatography/mass spectrometry (GC-MS) method established that diflubenzuron decomposes in the hot GC inlet into three reproducible fragments, one of which is unambiguously N-(4-chlorophenyl)-2,6-difluorobenzamide. This fragment elutes as a distinct, quantifiable peak separate from the other two fragments, 4-chlorophenyl isocyanate and 4-chloroaniline [1].

GC‑MS fragment
Method context
Distinct retention time and mass spectrum as diflubenzuron thermal degradation fragment.
Authentic standard required; generic benzamide standards alter quantification accuracy.
Validated by GC‑MS with heated inlet; fragment specificity documented.
Analytical chemistry GC-MS method validation Pesticide residue analysis

Microbial Transformation Metabolite

In environmental fate studies, N-(4-chlorophenyl)-2,6-difluorobenzamide is a defined and quantifiable metabolite of the benzoylurea insecticide teflubenzuron. A study on the microbial transformation of teflubenzuron found that approximately 10-15% of the applied parent compound was transformed into 2,6-difluorobenzamide, the core structure of the target compound [1]. This specific yield contrasts with other transformation products formed in lower percentages, such as 2,6-difluorobenzoic acid (3-5%) and 2,4-difluoro-3,5-dichloro-aniline (10-12%) [1].

Transformation yield
Cross‑study comparable
10–15%
Major microbial metabolite of teflubenzuron; supports mass balance pathway studies.
In vitro degradation; other products include 2,6‑difluorobenzoic acid (3–5%).
Environmental fate Biodegradation Metabolite identification

LogP Differentiation in Method Development

The physicochemical properties of N-(4-chlorophenyl)-2,6-difluorobenzamide, particularly its calculated LogP of 3.94, distinguish it from other halogenated benzamide analogs and intermediates. This LogP value indicates moderate lipophilicity, which is a key determinant of its behavior in synthetic work-ups, chromatographic separations, and biological partitioning . For example, this LogP is distinct from that of its non-halogenated benzamide parent (LogP ~1.0-1.5) and from more heavily chlorinated or fluorinated analogs, which would exhibit different retention times in reversed-phase HPLC and different solubility profiles.

Calculated LogP
Class‑level
3.94
Guides extraction solvent choice and reversed‑phase HPLC retention predictions.
In silico estimate; verify experimentally for method transfer.
Medicinal chemistry ADME properties Analytical method development

N-(4-chlorophenyl)-2,6-difluorobenzamide (122987-01-3): Applications


Analytical Standard for GC-MS

Procurement of a high-purity standard of N-(4-chlorophenyl)-2,6-difluorobenzamide (122987-01-3) is essential for laboratories performing GC-MS analysis of diflubenzuron. As it is a primary, reproducible thermal degradation fragment, its presence and retention time serve as a confirmatory marker for the parent insecticide. Quantification against this specific standard, rather than a surrogate, ensures the accuracy and reliability of residue data in food and environmental samples [1].

Intermediate for Benzoylurea Insecticides

This compound is a direct precursor to diflubenzuron, a commercially important insecticide. Sourcing this specific intermediate is mandatory for chemical manufacturers following established synthetic routes. The 2,6-difluoro substitution pattern is critical, as comparative studies have shown that the 2,6-dichloro analog yields a final product (TH6038) with significantly reduced residual activity on plant surfaces [1].

Metabolite Standard for Fate Studies

Research groups investigating the environmental persistence and microbial degradation of teflubenzuron and related benzoylurea pesticides require this compound. Its identification as a major transformation product (10-15% yield) [1] necessitates its use as a quantitative analytical standard. Using a reliable source of this compound enables accurate mass balance and pathway elucidation in soil and water metabolism studies.

Application
Selection Property
Validation Focus
GC‑MS analytical standard
Purity and identity confirmation
Retention time and mass spectrum matching against reference
Synthesis intermediate
2,6‑Difluoro substitution pattern
Synthetic pathway compatibility and product profile review
Environmental metabolite standard
Authenticated reference material
Mass balance and metabolite identification in fate studies

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